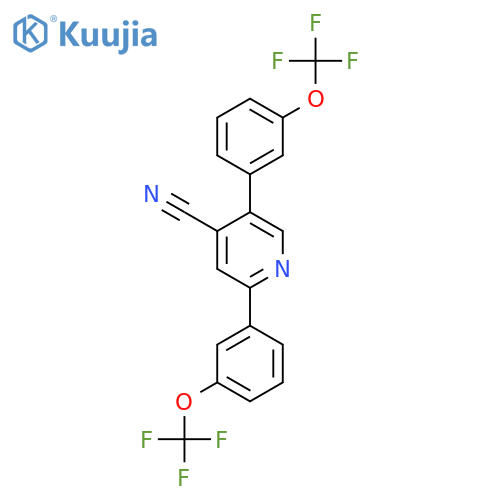

Cas no 1261560-09-1 (2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile)

1261560-09-1 structure

商品名:2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile

CAS番号:1261560-09-1

MF:C20H10F6N2O2

メガワット:424.296025753021

CID:4987931

2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile

-

- インチ: 1S/C20H10F6N2O2/c21-19(22,23)29-15-5-1-3-12(7-15)17-11-28-18(9-14(17)10-27)13-4-2-6-16(8-13)30-20(24,25)26/h1-9,11H

- InChIKey: LWTMZTPMRNYSTK-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC=CC(=C1)C1=CN=C(C=C1C#N)C1C=CC=C(C=1)OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 30

- 回転可能化学結合数: 4

- 複雑さ: 617

- 疎水性パラメータ計算基準値(XlogP): 6.2

- トポロジー分子極性表面積: 55.1

2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013002323-250mg |

2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile |

1261560-09-1 | 97% | 250mg |

$499.20 | 2023-09-03 | |

| Alichem | A013002323-1g |

2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile |

1261560-09-1 | 97% | 1g |

$1564.50 | 2023-09-03 | |

| Alichem | A013002323-500mg |

2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile |

1261560-09-1 | 97% | 500mg |

$806.85 | 2023-09-03 |

2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

1261560-09-1 (2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量